molecular formula C9H8N2O B14266181 (7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile CAS No. 188839-70-5

(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile

Cat. No.: B14266181
CAS No.: 188839-70-5
M. Wt: 160.17 g/mol
InChI Key: SPSMPLSZMXPQJJ-UHFFFAOYSA-N
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Description

(7-Oxabicyclo[221]heptan-2-ylidene)propanedinitrile is a unique bicyclic compound that features an oxabicycloheptane ring system fused with a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer with metallic sodium . This intermediate can then undergo further reactions to form the desired bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxabicycloheptane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxabicycloheptane derivatives, such as:

Uniqueness

(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile is unique due to its combination of the oxabicycloheptane ring with the propanedinitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

188839-70-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile

InChI

InChI=1S/C9H8N2O/c10-4-6(5-11)8-3-7-1-2-9(8)12-7/h7,9H,1-3H2

InChI Key

SPSMPLSZMXPQJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C(C#N)C#N)CC1O2

Origin of Product

United States

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